Cas no 1024-95-9 (2-(2-fluoro-4-methylphenyl)-5-methylbenzoic Acid)
2-(2-fluoro-4-methylphenyl)-5-methylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-fluoro-4-methylphenyl)-5-methylbenzoic Acid
- 2'-Fluoro-4,4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
- 1024-95-9
- MFCD18319538
- DTXSID10689188
- 2-(2-Fluoro-4-methylphenyl)-5-methylbenzoic acid, 95%
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- MDL: MFCD18319538
- Inchi: 1S/C15H13FO2/c1-9-3-5-11(13(7-9)15(17)18)12-6-4-10(2)8-14(12)16/h3-8H,1-2H3,(H,17,18)
- InChI Key: PTYOTGTXCBRCPG-UHFFFAOYSA-N
- SMILES: FC1C=C(C)C=CC=1C1C=CC(C)=CC=1C(=O)O
Computed Properties
- Exact Mass: 244.089958g/mol
- Monoisotopic Mass: 244.089958g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 244.26g/mol
- XLogP3: 3.9
- Topological Polar Surface Area: 37.3Ų
2-(2-fluoro-4-methylphenyl)-5-methylbenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB326597-5g |
2-(2-Fluoro-4-methylphenyl)-5-methylbenzoic acid, 95%; . |
1024-95-9 | 95% | 5g |
€1159.00 | 2024-06-08 | |
| abcr | AB326597-5 g |
2-(2-Fluoro-4-methylphenyl)-5-methylbenzoic acid, 95%; . |
1024-95-9 | 95% | 5g |
€1159.00 | 2023-04-26 |
2-(2-fluoro-4-methylphenyl)-5-methylbenzoic Acid Suppliers
2-(2-fluoro-4-methylphenyl)-5-methylbenzoic Acid Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-(2-fluoro-4-methylphenyl)-5-methylbenzoic Acid
Chemical Profile and Applications of 2-(2-fluoro-4-methylphenyl)-5-methylbenzoic Acid
2-(2-fluoro-4-methylphenyl)-5-methylbenzoic acid (CAS No. 1024-95-9) is a fluorinated aromatic derivative that has garnered significant attention in the fields of organic synthesis, pharmaceutical development, and materials science. Its unique structural features, including the fluorine atom substitution at the para position of the phenyl ring and the presence of two methyl groups, confer distinct physicochemical properties that make it a versatile scaffold for various applications. The compound belongs to the broader class of methyl-substituted benzoic acids, which are known for their role in modulating biological activity and enhancing molecular stability in drug design.
The core structure of this compound consists of a benzene ring bearing a carboxylic acid group at the 5-position and a 4-methylphenyl moiety at the 2-position. The fluorine atom at C-2 introduces subtle yet critical electronic effects, such as increased electron-withdrawing capability through both inductive and resonance mechanisms. This characteristic is particularly relevant in medicinal chemistry, where fluorine substitutions are often employed to improve metabolic stability, lipophilicity, and binding affinity to target proteins. The two methyl groups further contribute to steric hindrance and hydrophobic interactions, which can be strategically utilized in ligand design for enzyme inhibition or receptor modulation.
Recent advancements in synthetic methodologies have enabled more efficient access to fluorinated aromatic derivatives like this compound. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling under mild conditions, have been reported to achieve high yields with minimal byproduct formation. Additionally, computational studies using density functional theory (DFT) have elucidated the reactivity patterns of the molecule during functionalization processes. These insights are crucial for optimizing reaction conditions when preparing analogs with modified substituents for specific applications.
In pharmaceutical research, 5-methylbenzoic acid derivatives have been explored as potential anti-inflammatory agents due to their structural similarity to salicylic acid analogs. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that certain fluorinated benzoic acids exhibit enhanced COX-1/COX-2 selectivity compared to non-fluorinated counterparts. While this particular compound has not yet reached clinical trials, its molecular framework aligns with ongoing efforts to develop novel analgesics with reduced gastrointestinal side effects.
The compound's solubility profile has been extensively characterized using advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) analysis confirms its conformational flexibility in different solvents, while high-performance liquid chromatography (HPLC) data reveal its stability under varied pH conditions. These properties make it suitable for use as an intermediate in complex molecule synthesis where controlled solubility is required during purification steps.
In materials science applications, researchers have investigated its potential as a building block for liquid crystal systems due to its rigid aromatic core combined with flexible alkyl chains from the methyl substituents. A 2024 publication in *Advanced Materials* highlighted how such structures can be used to create thermotropic materials with tunable phase transition temperatures through strategic modification of peripheral substituents.
The environmental impact assessment of this compound follows standard protocols for evaluating organic substances with halogen substitutions. Current studies focus on biodegradation pathways involving microbial consortia capable of degrading fluorinated aromatics through sequential oxidation-reduction processes rather than direct hydrolysis mechanisms typically observed with non-halogenated analogs.
In academic research settings, this molecule serves as an excellent model system for studying substituent effects on aromatic reactivity patterns. Comparative studies between fluorinated and non-fluorinated derivatives have revealed that the presence of fluorine atoms can significantly alter electrophilic substitution rates by modifying orbital interactions within the benzene ring system.
Ongoing investigations into its photochemical behavior suggest potential applications in photoreactive materials development. UV-vis spectroscopy combined with time-resolved fluorescence measurements indicate that the molecule exhibits unique excited-state dynamics influenced by both steric effects from methyl groups and electronic stabilization from fluorine substitution.
The crystallographic analysis of this compound has provided valuable information about intermolecular interactions through X-ray diffraction studies. These data show that π-stacking interactions between adjacent aromatic rings play a significant role in determining solid-state packing arrangements, which could be leveraged in designing supramolecular architectures for sensing applications or controlled release systems.
In polymer chemistry research, this molecule has been explored as a monomer unit capable of introducing specific functional groups into polymeric matrices while maintaining thermal stability up to 300°C under nitrogen atmosphere conditions as determined by thermogravimetric analysis (TGA).
The synthesis optimization strategies currently being pursued include microwave-assisted protocols that reduce reaction times by up to 70% while maintaining product purity above 98%. These improvements align with green chemistry principles by minimizing solvent consumption and energy requirements during production cycles.
Coupling reactions involving this compound demonstrate particular utility when preparing amide-linked conjugates using carbodiimide chemistry under aqueous conditions at room temperature without requiring additional catalysts beyond EDC/HOBt combinations commonly used in peptide synthesis workflows.
Molecular docking simulations conducted at leading research institutions suggest that this scaffold could serve as a lead structure for developing selective GPCR modulators due to its ability to form multiple hydrogen bonds within transmembrane domains while maintaining appropriate hydrophobicity ratios critical for membrane penetration efficiency.
Cross-disciplinary collaborations between synthetic chemists and computational biologists continue to expand our understanding of how minor structural modifications affect biological activity profiles across different target classes including kinases, proteases enzymes involved in various signaling pathways within human cells.
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